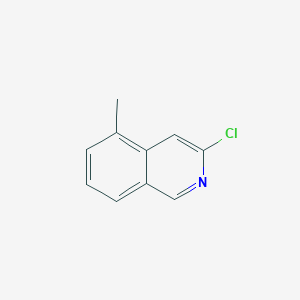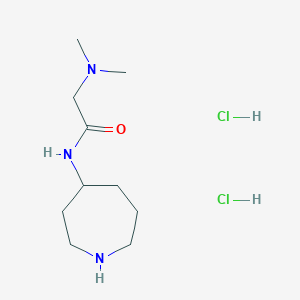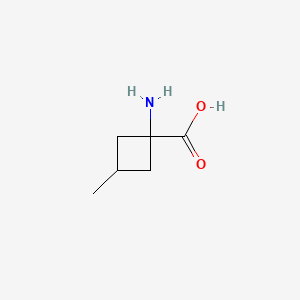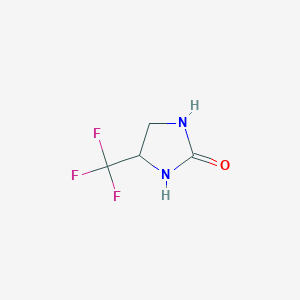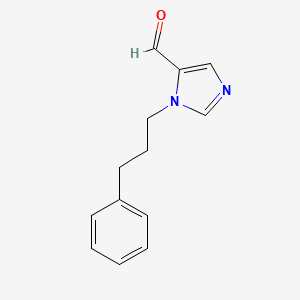
1-(3-Phenylpropyl)-1h-imidazole-5-carbaldehyde
Übersicht
Beschreibung
The compound “1-(3-Phenylpropyl)-1h-imidazole-5-carbaldehyde” is an imidazole derivative. Imidazole is a heterocyclic compound and it’s a core part of many important biological molecules like histidine and histamine. The phenylpropyl group suggests the presence of a benzene ring, which could contribute to the compound’s physical and chemical properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions, starting from simple precursors like imidazole and a suitable phenylpropyl compound .Molecular Structure Analysis
The molecular structure of this compound would include an imidazole ring attached to a phenylpropyl group at one position, and a carbaldehyde group at the fifth position .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the imidazole ring, the phenylpropyl group, and the carbaldehyde group. The imidazole ring is aromatic and relatively stable, but can participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the imidazole ring, phenylpropyl group, and carbaldehyde group would likely make it a polar molecule .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Imidazole derivatives, including compounds structurally related to "1-(3-Phenylpropyl)-1H-imidazole-5-carbaldehyde," are synthesized and characterized as part of the exploration into biologically active molecules. These compounds serve as precursors or intermediates for the synthesis of a variety of heterocyclic compounds that might display biological activities (Orhan et al., 2019).
- A method has been developed for synthesizing 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes through a copper-catalyzed oxidative coupling reaction, highlighting the compound's role in facilitating aldehyde preservation and utilizing cost-effective catalysts under mild conditions (Li et al., 2015).
Biological Activity Exploration
- New imines and bisimines derived from 2-phenyl-1H-imidazole-4-carbaldehyde have been synthesized and their structures studied. These compounds, particularly chiral imines and bisimines, were prepared and characterized, with some showing potential for complexation with metal ions, indicating a pathway towards exploring their biological relevance (Pařík & Chlupatý, 2014).
- Novel compounds featuring the 5-imidazopyrazole scaffold have been synthesized and evaluated for their antimicrobial activities. This study emphasizes the versatility of imidazole derivatives in generating compounds with potential therapeutic applications (Kalaria et al., 2014).
Structural and Spectroscopic Analysis
- The structural and molecular characteristics of certain imidazole derivatives have been described, with a focus on crystalline structures and intermolecular interactions, providing a foundation for understanding the physical properties that may influence their biological activities (Banu et al., 2010).
- The use of 13C CPMAS NMR has been explored for the structural description of 2-phenyl substituted imidazoles, overcoming challenges associated with tautomerization. This study contributes to the methodological advancements in the characterization of imidazole derivatives, which is crucial for their application in scientific research (Burdzhiev et al., 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(3-phenylpropyl)imidazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c16-10-13-9-14-11-15(13)8-4-7-12-5-2-1-3-6-12/h1-3,5-6,9-11H,4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCPHIFWZLDUSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCN2C=NC=C2C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Phenylpropyl)-1h-imidazole-5-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Boronic acid, [3-(1,1-dimethylethyl)-4,5-dimethoxyphenyl]-](/img/structure/B3108838.png)
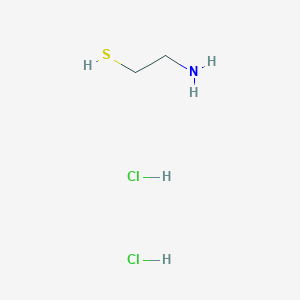
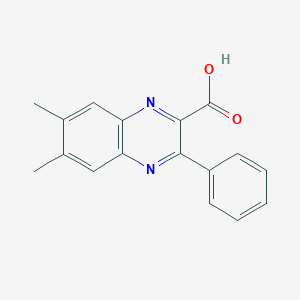
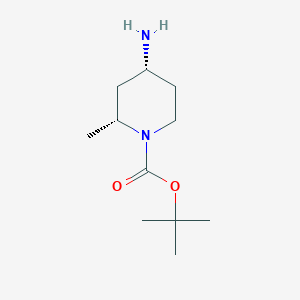

![12-[(Hexa-1,3-dien-1-yl)oxy]dodeca-9,11-dienoic acid](/img/structure/B3108878.png)
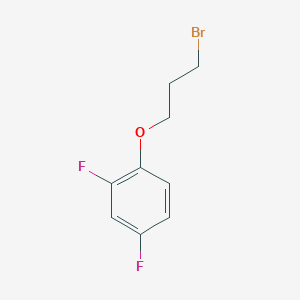
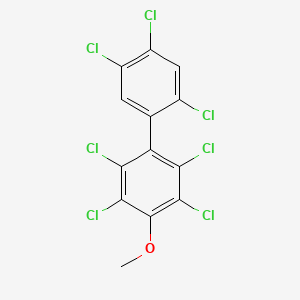
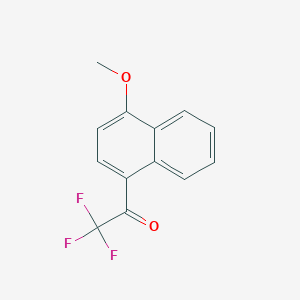
![Ethyl 3-[(3-methoxypropyl)amino]propanoate](/img/structure/B3108906.png)
